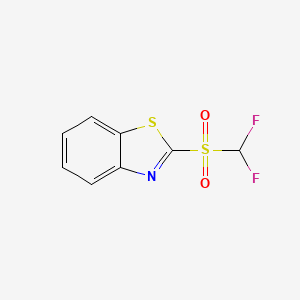

2-(Difluoromethylsulfonyl)benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Difluoromethylsulfonyl)benzothiazole is a chemical compound that belongs to the benzothiazole family . Benzothiazoles are important heterocyclic compounds used in various chemical fields due to their rigid conjugated structure, good optical properties, and pharmacological activity .

Synthesis Analysis

Benzothiazoles are typically prepared by the treatment of 2-mercaptoaniline with acid chlorides . Various synthetic pathways have been developed for the synthesis of 2-arylbenzothiazoles, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

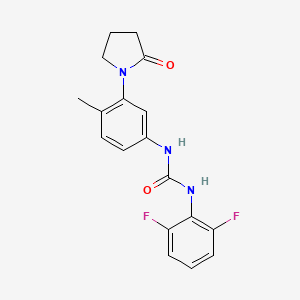

The molecular structure of this compound is characterized by a benzene ring fused to a thiazole ring, with a difluoromethylsulfonyl group attached .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used to construct benzothiazole fluorescent probes based on the mechanism of photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission .Scientific Research Applications

1. Therapeutic Applications

Benzothiazole derivatives, including 2-(Difluoromethylsulfonyl)benzothiazole, have shown a wide range of pharmacological activities. These compounds are known for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, 2-arylbenzothiazoles are emerging as potential antitumor agents, with several compounds in this class being developed for cancer treatment. The structural simplicity of benzothiazoles and their derivatives allows for the development of chemical libraries that could aid in the discovery of new therapeutic entities (Kamal, Hussaini, & Malik, 2015).

2. Antitumor Properties

Specific benzothiazole derivatives exhibit highly selective and potent antitumor properties both in vitro and in vivo. The mechanisms of action of these compounds involve cytochrome P450 1A1 induction and biotransformation, leading to the formation of active metabolites. Amino acid conjugation to the exocyclic primary amine function of certain benzothiazole derivatives has been used to improve solubility and stability. This approach has shown promise in the treatment of breast and ovarian tumors in preclinical studies (Bradshaw et al., 2002).

3. Synthesis and Development

The synthesis and development of 2-substituted benzothiazole derivatives are areas of active research. Different methodologies have been developed using various catalysts to improve the selectivity, purity, and yield of these compounds. This is significant for the advancement of both synthetic and pharmaceutical chemistry, as benzothiazoles have potent pharmacological activities (Prajapati, Vekariya, Borad, & Patel, 2014).

4. Medicinal Significance

Benzothiazole and its derivatives, including this compound, are used globally for various therapeutic applications. These compounds display a wide spectrum of biological activities, encouraging medicinal chemists to synthesize novel therapeutic agents. The range of activities includes antitumor, antimicrobial, antidiabetic, anti-inflammatory, antiviral, and antioxidant properties (Sharma et al., 2013).

5. Metal Complexes and Chemotherapeutics

Research on benzothiazole-based medicinal chemistry is rapidly evolving. Benzothiazole derivatives and their metal complexes offer diverse pharmacological properties, making them important for the search for new therapeutics. These compounds have been used in practice to treat various diseases with high therapeutic efficacy, highlighting their potential as future drugs (Elgemeie, Azzam, & Osman, 2020).

Mechanism of Action

Target of Action:

DFMSB belongs to the benzothiazole class, which has been associated with various biological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory effects

Biochemical Pathways:

The exact biochemical pathways affected by DFMSB remain elusive For example:

- Anti-bacterial activity : Benzothiazoles inhibit bacterial enzymes, such as DNA gyrase or topoisomerase, disrupting DNA replication and transcription .

- Anti-inflammatory effects : Benzothiazoles modulate inflammatory mediators, including cytokines and prostaglandins .

Action Environment:

Environmental factors play a crucial role in DFMSB’s efficacy and stability:

: Sethiya, A., Sahiba, N., Teli, P., Soni, J., & Agarwal, S. (2022). Current advances in the synthetic strategies of 2-arylbenzothiazole. Molecular Diversity, 26(2), 513–553. Link : Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Medicinal Chemistry Research, 32(6), 6317–6330. Link

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(difluoromethylsulfonyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2S2/c9-7(10)15(12,13)8-11-5-3-1-2-4-6(5)14-8/h1-4,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKGYNFSRWBSDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2410140.png)

![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2410142.png)

![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)

![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)

![N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2410155.png)

![2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2410156.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2410159.png)

![N-(2,5-dimethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2410160.png)

![4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2410162.png)